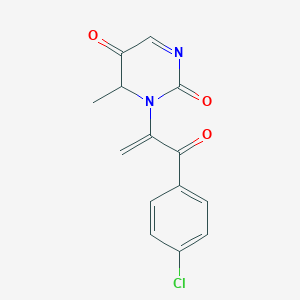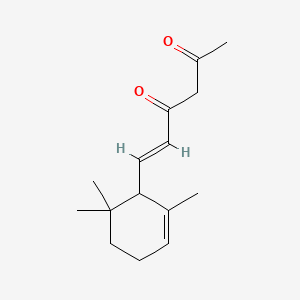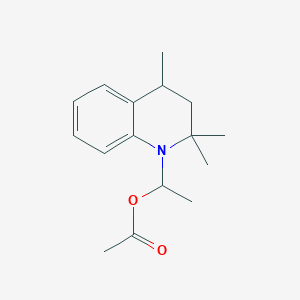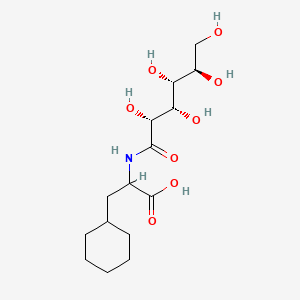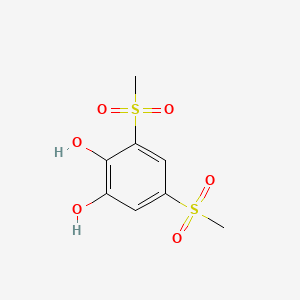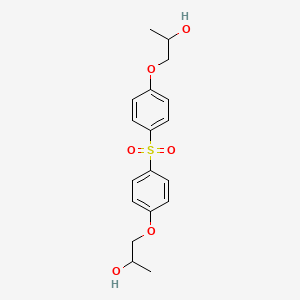
1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is a chemical compound with the molecular formula C18H22O5S It is known for its unique structure, which includes a sulfonyl group and two phenyleneoxy groups connected by a dipropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol typically involves the reaction of sulfonyl chloride with p-phenyleneoxy compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyleneoxy compounds.
Scientific Research Applications
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyleneoxy groups may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Sulfonylbis(phenyleneoxy))dipropan-2-ol: Similar structure but lacks the p-phenyleneoxy groups.
1,1’-(Sulfonylbis(m-phenyleneoxy))dipropan-2-ol: Contains m-phenyleneoxy groups instead of p-phenyleneoxy groups.
1,1’-(Sulfonylbis(o-phenyleneoxy))dipropan-2-ol: Contains o-phenyleneoxy groups instead of p-phenyleneoxy groups.
Uniqueness
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is unique due to the presence of p-phenyleneoxy groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents, making it more versatile for different applications.
Properties
CAS No. |
50326-38-0 |
|---|---|
Molecular Formula |
C18H22O6S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[4-[4-(2-hydroxypropoxy)phenyl]sulfonylphenoxy]propan-2-ol |
InChI |
InChI=1S/C18H22O6S/c1-13(19)11-23-15-3-7-17(8-4-15)25(21,22)18-9-5-16(6-10-18)24-12-14(2)20/h3-10,13-14,19-20H,11-12H2,1-2H3 |
InChI Key |
ZTUNUWXWAKQYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


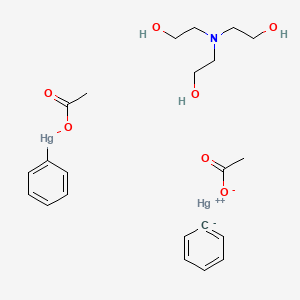
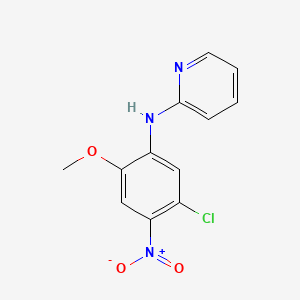
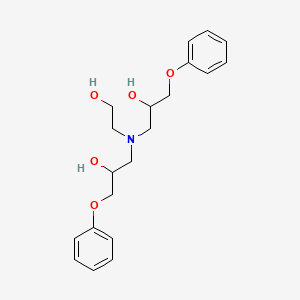
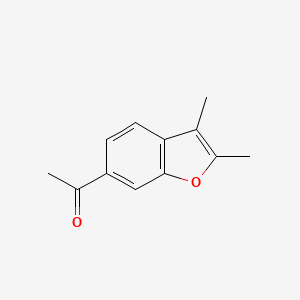

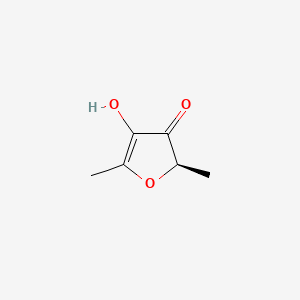
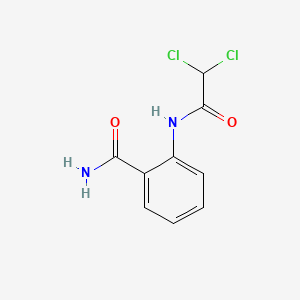
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
